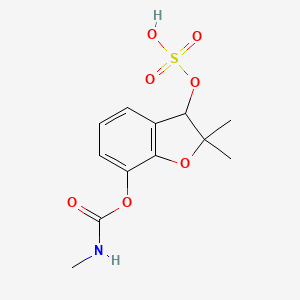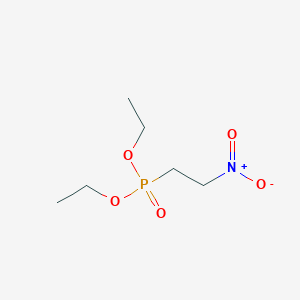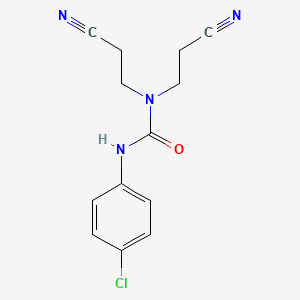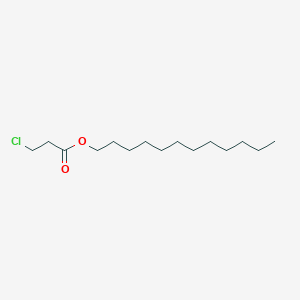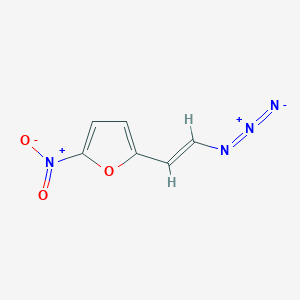
Furan, 2-(2-azidoethenyl)-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan, 2-(2-azidoethenyl)-5-nitro-: is a heterocyclic organic compound that features a furan ring substituted with a 2-azidoethenyl group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2-(2-azidoethenyl)-5-nitro- typically involves the introduction of the azido and nitro groups onto a furan ring. One common method involves the reaction of a furan derivative with azidoethenyl reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide or cesium carbonate .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Furan, 2-(2-azidoethenyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Applications De Recherche Scientifique
Chemistry: Furan, 2-(2-azidoethenyl)-5-nitro- is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of azido and nitro groups with biological molecules.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Furan, 2-(2-azidoethenyl)-5-nitro- involves the interaction of its functional groups with molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Benzene, (2-azidoethenyl)-: Similar structure but with a benzene ring instead of a furan ring.
Furan, 2-(2-azidoethenyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Propriétés
Numéro CAS |
73023-88-8 |
|---|---|
Formule moléculaire |
C6H4N4O3 |
Poids moléculaire |
180.12 g/mol |
Nom IUPAC |
2-[(E)-2-azidoethenyl]-5-nitrofuran |
InChI |
InChI=1S/C6H4N4O3/c7-9-8-4-3-5-1-2-6(13-5)10(11)12/h1-4H/b4-3+ |
Clé InChI |
UGOBSKKKCCICAU-ONEGZZNKSA-N |
SMILES isomérique |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/N=[N+]=[N-] |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C=CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)
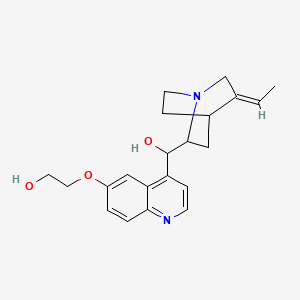
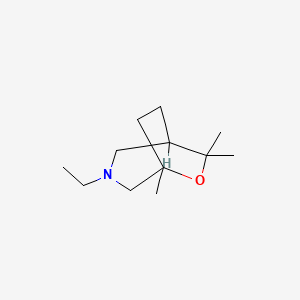
![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)
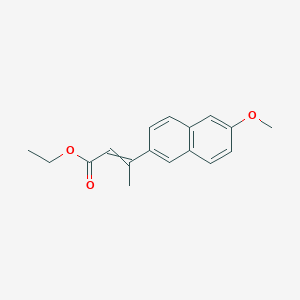
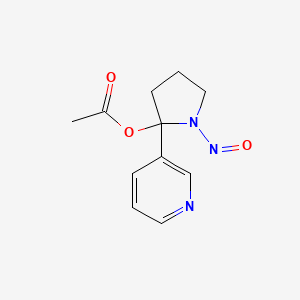
![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)

